molecular formula C13H23ClN4OS B10932001 1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-(3-methoxypropyl)thiourea

1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-(3-methoxypropyl)thiourea

Cat. No.: B10932001
M. Wt: 318.87 g/mol
InChI Key: PYINWWLVQNTRSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-(3-methoxypropyl)thiourea is a synthetic organic compound that features a pyrazole ring substituted with chlorine and methyl groups, linked to a thiourea moiety via a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-(3-methoxypropyl)thiourea typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-(3-methoxypropyl)thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Nucleophiles: Amines, thiols.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Substitution Products: Amino or thio-substituted pyrazoles.

Mechanism of Action

The mechanism of action of 1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-(3-methoxypropyl)thiourea is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole and thiourea moieties. These interactions can lead to the modulation of biological pathways, resulting in the observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-(3-methoxypropyl)thiourea is unique due to the combination of its pyrazole and thiourea moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C13H23ClN4OS

Molecular Weight

318.87 g/mol

IUPAC Name

1-[3-(4-chloro-3,5-dimethylpyrazol-1-yl)propyl]-3-(3-methoxypropyl)thiourea

InChI

InChI=1S/C13H23ClN4OS/c1-10-12(14)11(2)18(17-10)8-4-6-15-13(20)16-7-5-9-19-3/h4-9H2,1-3H3,(H2,15,16,20)

InChI Key

PYINWWLVQNTRSC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCCNC(=S)NCCCOC)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.